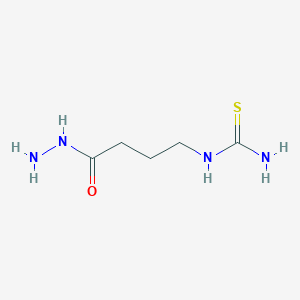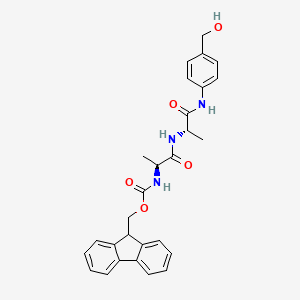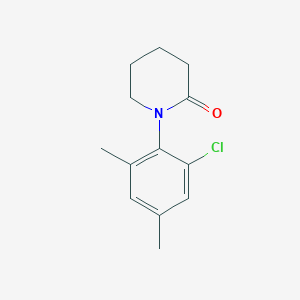
Ethyl 2-(2-furanyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate
概要
説明
Ethyl 2-(2-furanyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound that features a furan ring, a phenyl group, and a dihydropyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-furanyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the furan ring and the dihydropyrimidine core.
Cyclization: The furan ring is introduced through a cyclization reaction involving furfural and an appropriate amine.
Condensation: The dihydropyrimidine core is formed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-(2-furanyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The dihydropyrimidine core can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学的研究の応用
Ethyl 2-(2-furanyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of Ethyl 2-(2-furanyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors involved in microbial growth and cancer cell proliferation.
Pathways Involved: The compound may inhibit key pathways such as DNA synthesis and cell division, leading to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Furfuryl alcohol
- Furfurylamine
Uniqueness
Ethyl 2-(2-furanyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate is unique due to its combination of a furan ring, a phenyl group, and a dihydropyrimidine core, which imparts distinct chemical and biological properties compared to other furan derivatives.
特性
分子式 |
C18H18N2O3 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
ethyl 2-(furan-2-yl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H18N2O3/c1-3-22-18(21)15-12(2)19-17(14-10-7-11-23-14)20-16(15)13-8-5-4-6-9-13/h4-11,16H,3H2,1-2H3,(H,19,20) |
InChIキー |
GEIGGYZGNSJEGW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CC=CC=C2)C3=CC=CO3)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethyl]aniline](/img/structure/B8407349.png)
![3-Fluoro-4-[(4-methoxybenzyl)amino]benzonitrile](/img/structure/B8407368.png)

![2-(Trichloromethyl)benzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B8407376.png)




![Ethyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4h)-carboxylate](/img/structure/B8407417.png)




